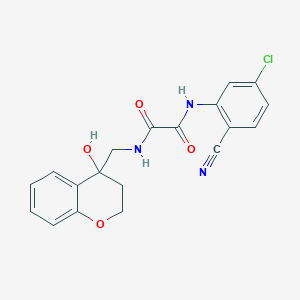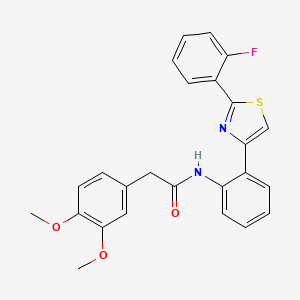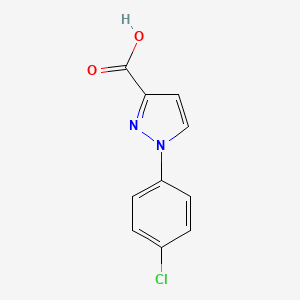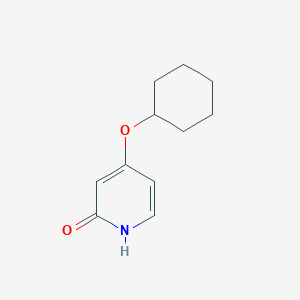
4-Cyclohexyloxy-1H-pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Pyridinones can be synthesized through various methods. For instance, a one-pot synthesis of polysubstituted pyridin-2(1H)-ones from readily available enaminones and the cyanomethyl sulfonium bromide salt in the presence of cesium carbonate has been developed . This involves sequential nucleophilic vinylic substitution (SNV), intramolecular nucleophilic cyclization, and dealkylation reactions .Chemical Reactions Analysis
Pyridinones can participate in various chemical reactions. For example, a domino reaction involving Michael addition followed by amination, subsequent intramolecular amidation, and finally dehydronitrosation has been suggested .Wissenschaftliche Forschungsanwendungen
Entangled Coordination Frameworks
A study focused on the pH variation-induced construction of entangled frameworks using 1,4-bis(pyridin-4-ylmethoxy)benzene and zinc acetate salts, resulting in structures with cyclohexane-like windows in chair conformation. These entangled structures, varying in topology and complexity, demonstrate the versatility of cyclohexyl-based compounds in constructing coordination polymers with potential applications in material science (Li et al., 2012).
Synthesis of Pyridines and Quinolines
Another research avenue explores a novel one-pot process for synthesizing dihydropyrindines and tetrahydroquinolines, highlighting the utility of cyclohexyl and cyclopentyl annealed pyridines in the synthesis of complex heterocyclic compounds. This method underlines the role of cyclohexyl-based structures in pharmaceutical chemistry and natural product synthesis (Yehia et al., 2002).
Intramolecular Hydrogen Bonding
Research into the intramolecular interactions within cyclohexanol derivatives has led to insights into hydrogen bonding in solution, impacting the understanding of molecular stability and reactivity. Studies like these contribute to a deeper understanding of chemical behavior in various solvents and conditions (Glas et al., 1998).
Cycloaddition Reactions
Investigations into cycloaddition reactions using cyclohexyl-based dienes open new pathways for constructing bicyclic structures, which are pivotal in medicinal chemistry for developing novel therapeutic agents (Gritsch et al., 2019).
Crystal Packing Influences
The study of N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines illustrates the importance of C–H⋯N, C–H⋯π, and π⋯π interactions in crystal packing. Understanding these interactions aids in predicting and controlling the solid-state properties of materials, which is crucial for material design and pharmaceutical formulation (Lai et al., 2006).
Organocatalysis
The application of polystyrene-immobilized pyrrolidine for asymmetric Michael addition demonstrates the potential of cyclohexanone derivatives in catalysis, offering a sustainable and efficient approach to stereoselective synthesis, which is fundamental in drug development and synthesis of bioactive compounds (Miao et al., 2008).
Substituent Effect on Electronic Spectra
Research into the substituent effect on the electronic absorption spectra of 4-substituted 1-acyloxypyridine-2(1H)-thiones offers insights into the electronic properties of cyclohexyl-based compounds, impacting the design of materials with specific optical properties (Jankowiak & Kaszyński, 2009).
Zukünftige Richtungen
Pyridinones have been employed as bioisosteres for amides, pyridines, pyranones, pyrimidines, pyrazines, and phenol rings. With the help of feasible synthesis routes via established condensation reactions, the physicochemical properties of such a scaffold could be manipulated by adjustment of polarity, lipophilicity, and hydrogen bonding, eventually leading to its wide application in fragment-based drug design, biomolecular mimetics, and kinase hinge-binding motifs . This suggests that “4-Cyclohexyloxy-1H-pyridin-2-one” and similar compounds may have potential applications in drug discovery and medicinal chemistry.
Eigenschaften
IUPAC Name |
4-cyclohexyloxy-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-11-8-10(6-7-12-11)14-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXHACHSETXLEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexyloxy-1H-pyridin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-7-(bromomethyl)-N-hydroxy-1,7-dimethylbicyclo[2.2.1]heptan-2-imine](/img/structure/B2610046.png)
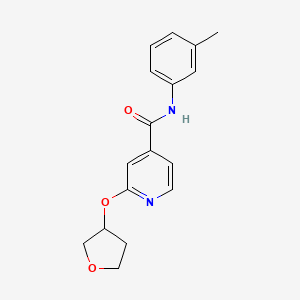
![3-(4-chlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2610049.png)
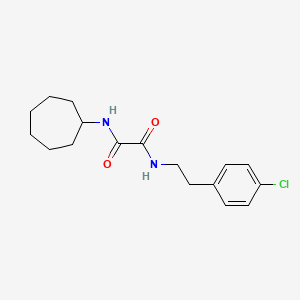



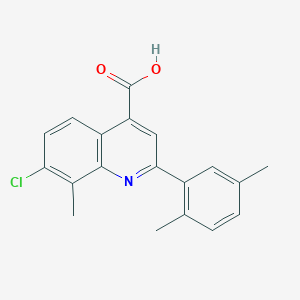
![[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanesulfonamide](/img/structure/B2610059.png)
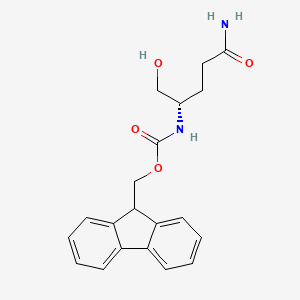
![2-[[4-Methyl-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2610062.png)
